molecular formula C12H15NO2 B6279373 2,5-dicyclopropyl-1-methyl-1H-pyrrole-3-carboxylic acid CAS No. 2139449-69-5

2,5-dicyclopropyl-1-methyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B6279373
CAS No.: 2139449-69-5
M. Wt: 205.3
InChI Key:
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Description

2,5-Dicyclopropyl-1-methyl-1H-pyrrole-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with two cyclopropyl groups and a methyl group. This compound is part of the larger family of pyrrole derivatives, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dicyclopropyl-1-methyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyrrole precursors. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dicyclopropyl-1-methyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrrole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, 2,5-dicyclopropyl-1-methyl-1H-pyrrole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.

Medicine: In the medical field, derivatives of this compound are being investigated for their therapeutic properties. They have shown promise in the treatment of various diseases, including cancer and inflammatory conditions.

Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which 2,5-dicyclopropyl-1-methyl-1H-pyrrole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid

  • 3,5-Dimethyl-1H-pyrrole-2-carboxylic acid

  • 1-Methyl-1H-pyrrole-2-carboxylic acid

Uniqueness: 2,5-Dicyclopropyl-1-methyl-1H-pyrrole-3-carboxylic acid stands out due to its unique substitution pattern, which includes two cyclopropyl groups. This structural feature imparts distinct chemical and biological properties compared to other pyrrole derivatives.

Properties

CAS No.

2139449-69-5

Molecular Formula

C12H15NO2

Molecular Weight

205.3

Purity

95

Origin of Product

United States

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